3-hydroxy-5-(trifluoromethyl)pyridine-2-carbonitrile
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Overview
Description
3-hydroxy-5-(trifluoromethyl)pyridine-2-carbonitrile: is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxyl group, a trifluoromethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Nitration: Introduction of a nitrile group to the pyridine ring.
Hydroxylation: Addition of a hydroxyl group to the desired position on the pyridine ring.
Trifluoromethylation: Introduction of a trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of 3-oxo-5-(trifluoromethyl)pyridine-2-carbonitrile.
Reduction: Formation of 3-hydroxy-5-(trifluoromethyl)pyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules. Biology : Investigated for its potential as an enzyme inhibitor or receptor modulator. Medicine : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(trifluoromethyl)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
2-hydroxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the nitrile group.
5-(trifluoromethyl)-2-pyridone: Contains a carbonyl group instead of a hydroxyl group.
5-(trifluoromethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 3-hydroxy-5-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrile and hydroxyl groups provide sites for further chemical modification.
Properties
CAS No. |
1804405-40-0 |
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Molecular Formula |
C7H3F3N2O |
Molecular Weight |
188.1 |
Purity |
95 |
Origin of Product |
United States |
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